molecular formula C20H19N3O B4631008 N-(3,3-diphenylpropyl)pyrazine-2-carboxamide

N-(3,3-diphenylpropyl)pyrazine-2-carboxamide

Cat. No.: B4631008
M. Wt: 317.4 g/mol
InChI Key: XAOIQGYMSCDUSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,3-diphenylpropyl)pyrazine-2-carboxamide is a synthetic small molecule belonging to the class of pyrazine carboxamides, characterized by the molecular formula C29H27N3O and a molecular weight of 499.01 g/mol. This compound is built on a pyrazine heterocyclic core, a structure known for its significant role in medicinal chemistry, which is substituted with a carboxamide group linked to a 3,3-diphenylpropyl chain. This specific N-alkyl substitution is a critical structural feature that can significantly influence the molecule's lipophilicity and its subsequent interaction with biological targets. Pyrazine carboxamide derivatives are of high interest in pharmaceutical research, primarily for their established antimycobacterial properties. The parent compound, pyrazinamide, is a first-line drug used in tuberculosis (TB) treatment due to its excellent sterilizing effect on semi-dormant tubercle bacilli and its ability to act in acidic environments . Structural analogs, like this compound, are investigated to explore structure-activity relationships (SAR), with research indicating that the nature of the N-alkyl substituent can profoundly impact biological activity . Studies on similar N-alkyl-3-(alkylamino)pyrazine-2-carboxamides have demonstrated potent activity against Mycobacterium tuberculosis H37Rv, with minimum inhibitory concentration (MIC) values as low as 25 µg/mL, highlighting the potential of this chemical class in combating drug-resistant TB strains . The lipophilicity imparted by the alkyl and aryl chains is a key factor in this activity, as it aids in penetration through the unique, complex mycobacterial cell wall . Beyond antimycobacterial applications, pyrazine derivatives exhibit a broad spectrum of pharmacological activities, making them valuable scaffolds in drug discovery. This includes serving as inhibitors of photosynthetic electron transport (PET) in plant biology research , and showing potential in areas such as anticancer, antibacterial, and anti-inflammatory research . The mechanism of action for novel derivatives is often explored through their ability to form hydrogen bonds via the carboxamide group, which is crucial for binding to receptor sites, a common feature in many therapeutic agents . This product is intended for research and development purposes only in laboratory settings. It is not for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(3,3-diphenylpropyl)pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O/c24-20(19-15-21-13-14-22-19)23-12-11-18(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-10,13-15,18H,11-12H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAOIQGYMSCDUSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CCNC(=O)C2=NC=CN=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of N 3,3 Diphenylpropyl Pyrazine 2 Carboxamide

Retrosynthetic Analysis of N-(3,3-diphenylpropyl)pyrazine-2-carboxamide

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available, or easily synthesized starting materials. The primary disconnection for this compound is the amide bond, which is a common and reliable disconnection in organic synthesis.

This C-N bond cleavage reveals two key precursors:

Pyrazine-2-carboxylic acid : A heterocyclic carboxylic acid.

3,3-diphenylpropylamine (B135516) : An amine containing the diphenylpropyl scaffold.

This analysis simplifies the synthetic challenge into two main objectives: the synthesis of each precursor and the subsequent formation of the amide bond between them.

Optimized Synthetic Routes for this compound

Amide Bond Formation Strategies

The formation of the amide linkage between a carboxylic acid and an amine is a cornerstone of organic synthesis. Several methods can be employed, ranging from classical approaches to the use of modern coupling reagents that offer high yields and mild reaction conditions. luxembourg-bio.com

Acyl Chloride Formation : A traditional and robust method involves converting pyrazine-2-carboxylic acid into its more reactive acyl chloride derivative using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. mdpi.comprepchem.commdpi.comresearchgate.net The resulting pyrazine-2-carbonyl chloride is then reacted with 3,3-diphenylpropylamine, often in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine, to yield the final amide. mdpi.commdpi.com

Carbodiimide-Mediated Coupling : Reagents such as N,N'-Dicyclohexylcarbodiimide (DCC) are widely used to facilitate amide bond formation. luxembourg-bio.com In this method, DCC activates the carboxylic acid to form an O-acylisourea intermediate, which is then susceptible to nucleophilic attack by the amine. luxembourg-bio.com To improve yields and minimize side reactions, catalysts like 4-Dimethylaminopyridine (DMAP) are often added. mdpi.com This DCC/DMAP system is effective for coupling pyrazine-2-carboxylic acid with various amines. mdpi.com

Phosphonium and Uronium Salt Reagents : Modern coupling reagents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) are highly efficient for amide synthesis. rjpbcs.com These reagents, often used in conjunction with a base, provide rapid and clean conversions under mild conditions.

Other Coupling Agents : Propylphosphonic anhydride (B1165640) (T3P) has emerged as a versatile and environmentally friendly coupling reagent for amide synthesis, offering high yields and easy purification of the product. rjpbcs.com Another specialized method is the Yamaguchi esterification, which proceeds through a mixed anhydride intermediate formed from the carboxylic acid and 2,4,6-trichlorobenzoyl chloride. researchgate.netproquest.com

Interactive Table: Amide Bond Formation Strategies
Reagent/MethodDescriptionCommon AdditivesKey Features
**Thionyl Chloride (SOCl₂) **Converts carboxylic acid to a highly reactive acyl chloride intermediate. prepchem.commdpi.comPyridine, TriethylamineRobust, widely used, but can be harsh for sensitive substrates.
DCC A carbodiimide (B86325) that activates the carboxylic acid. luxembourg-bio.commdpi.comDMAP, HOBtEfficient, but produces dicyclohexylurea (DCU) byproduct which can complicate purification. luxembourg-bio.com
T3P® Propylphosphonic anhydride; a mild and effective coupling agent. rjpbcs.comBase (e.g., Triethylamine)High yields, environmentally benign byproducts. rjpbcs.com
Yamaguchi Esterification Forms a mixed anhydride using 2,4,6-trichlorobenzoyl chloride. researchgate.netproquest.comDMAP, TriethylamineMild conditions, suitable for sensitive substrates. researchgate.netproquest.com
HBTU/TBTU Uronium/Benzotriazole-based reagents. rjpbcs.comHOBt, Base (e.g., DIPEA)Fast reaction times, high yields, commonly used in peptide synthesis. rjpbcs.com

Precursor Synthesis: Pyrazine-2-carboxylic Acid and 3,3-diphenylpropylamine

Pyrazine-2-carboxylic Acid This key precursor is a well-established compound in heterocyclic chemistry. While commercially available, it can be synthesized in the laboratory, typically through the oxidation of 2-methylpyrazine. The pyrazine (B50134) ring is relatively stable to oxidation, allowing the methyl group to be converted to a carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄).

3,3-diphenylpropylamine The synthesis of 3,3-diphenylpropylamine can be accomplished through several routes.

One patented method begins with cinnamonitrile (B126248) and benzene, which undergo a Friedel-Crafts alkylation to produce 3,3-diphenylpropionitrile. google.com This nitrile is then catalytically hydrogenated to yield 3,3-diphenylpropylamine. google.com

Alternative approaches described in the context of synthesizing pharmaceutical analogues involve multi-step sequences, sometimes employing organometallic reagents or Heck reactions, though these can be complex and costly for industrial-scale production. google.com The choice of route often depends on the availability of starting materials and the desired scale of the synthesis. google.com This amine serves as a crucial building block in the synthesis of various biologically active compounds. guidechem.comsigmaaldrich.com

Advanced Chemical Transformations and Derivatization Strategies of this compound

Molecular modification is a fundamental strategy in drug discovery to enhance the properties of a lead compound. biomedres.usbiomedres.us For this compound, derivatization can be targeted at either the pyrazine ring or the diphenylpropyl moiety to explore structure-activity relationships (SAR).

Functionalization of the Pyrazine Ring System

The pyrazine ring is an electron-deficient heterocycle, which influences its reactivity. researchgate.net Its functionalization can introduce new chemical properties and biological interactions.

Substitution Reactions : The pyrazine ring can be substituted with various functional groups. For instance, halogenation (e.g., chlorination) can introduce a handle for further modifications. mdpi.commdpi.com The introduction of alkyl groups, such as a tert-butyl group, can increase lipophilicity, which may influence the compound's biological activity. mdpi.comnih.gov

Cross-Coupling Reactions : If a halogen atom is present on the pyrazine ring (e.g., a chloro- or bromo-derivative), it can be used in palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling. mdpi.com This allows for the introduction of various aryl or heteroaryl groups, significantly expanding the chemical diversity of the derivatives. mdpi.com

Amino Group Introduction : Amino groups can be introduced onto the pyrazine ring, often through nucleophilic aromatic substitution of a halogenated precursor. imist.maresearchgate.net These derivatives can serve as new points for further chemical elaboration. imist.ma

Modifications of the Diphenylpropyl Moiety

The diphenylpropyl portion of the molecule offers a large, lipophilic scaffold that can be modified to fine-tune the compound's properties. nih.gov Strategies often focus on altering steric bulk, electronic properties, and lipophilicity. biomedres.usresearchgate.net

Aromatic Substitution : The two phenyl rings can be substituted with a variety of functional groups. Introducing electron-donating groups (e.g., methoxy) or electron-withdrawing groups (e.g., trifluoromethyl) can alter the electronic character of the rings and their interaction with biological targets. nih.gov

Positional Isomerism : Changing the position of substituents on the phenyl rings can have a significant impact on the molecule's three-dimensional shape and biological activity. researchgate.net

Bioisosteric Replacement : One of the phenyl rings could be replaced with a different aromatic or heteroaromatic ring (e.g., pyridine or thiophene) to explore how this change affects the compound's properties. researchgate.net This is a common strategy to improve metabolic stability or binding affinity. biomedres.us

Stereoselective Synthesis Approaches for Analogues

While specific stereoselective syntheses for this compound are not extensively documented in publicly available literature, the creation of chiral analogues can be envisioned through established asymmetric synthetic strategies. The key chiral center in analogues of this compound would be at the C3 position of the diphenylpropyl moiety. Therefore, the primary focus of stereoselective synthesis would be the enantioselective preparation of a chiral 3,3-diarylpropylamine precursor, which can then be coupled with pyrazine-2-carboxylic acid or its activated derivatives.

Several powerful asymmetric methodologies can be applied to generate chiral amines with a 3,3-diarylpropyl scaffold. One prominent approach is the asymmetric hydrogenation of prochiral enamines or imines . Transition metal catalysts, particularly those based on rhodium and iridium with chiral phosphine (B1218219) ligands, have demonstrated high efficacy in the enantioselective reduction of C=N double bonds. For instance, iridium-catalyzed asymmetric hydrogenation of 3,3-diarylallyl phthalimides using ligands like Ir–UbaPHOX has been shown to produce chiral 3,3-diarylpropyl amines with excellent enantioselectivity (98–99% ee). nih.gov The resulting chiral amine can then undergo standard amide coupling with pyrazine-2-carboxylic acid to yield the desired chiral N-(3,3-diarylpropyl)pyrazine-2-carboxamide analogue.

Another viable strategy is the asymmetric conjugate addition to nitroalkenes . Chiral organocatalysts, such as those derived from cinchona alkaloids or chiral primary amines, can promote the enantioselective Michael addition of nucleophiles to β-arylnitroalkenes. mdpi.comnih.gov Subsequent reduction of the nitro group to an amine would provide a chiral 3,3-diaryl-3-nitropropyl intermediate, which can be converted to the desired chiral amine. This method allows for the construction of the C-C and C-N bonds with stereocontrol.

Furthermore, the asymmetric reduction of β-branched enamides catalyzed by rhodium complexes with chiral bisphosphine ligands, such as (R)-SDP, offers a route to β-stereogenic amines with high enantioselectivities. rsc.org This method could be adapted for the synthesis of chiral 3,3-diarylpropylamine precursors. The choice of catalyst and reaction conditions is crucial for achieving high stereoselectivity and yield.

The general scheme for these approaches would involve:

Synthesis of a prochiral precursor such as a 3,3-diaryl-α,β-unsaturated nitro compound, an enamine, or an imine.

Asymmetric reduction or conjugate addition using a chiral catalyst or auxiliary to introduce the desired stereocenter.

Conversion of the resulting intermediate into the chiral 3,3-diarylpropylamine.

Amide bond formation between the chiral amine and pyrazine-2-carboxylic acid.

These methodologies provide a framework for the rational design and synthesis of a variety of chiral analogues of this compound, enabling the exploration of their structure-activity relationships in various contexts.

Analytical Characterization Techniques for Structural Elucidation of this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy is a fundamental tool for elucidating the molecular structure of this compound.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons of the pyrazine ring, the diphenylpropyl chain, and the amide N-H. The pyrazine protons would appear in the aromatic region, typically at δ 8.5-9.5 ppm. The phenyl protons of the diphenylpropyl group would also resonate in the aromatic region, likely between δ 7.0 and 7.5 ppm. The methine proton (CH) of the diphenylpropyl chain would appear as a multiplet, and the adjacent methylene (B1212753) protons (CH₂) would show complex splitting patterns due to coupling with the methine and the amide N-H proton. The amide proton (NH) would be observed as a broad signal, the chemical shift of which can be solvent-dependent.

¹³C NMR: The carbon NMR spectrum would provide complementary information. The carbonyl carbon of the amide group is expected to have a chemical shift in the range of δ 160-170 ppm. The carbons of the pyrazine ring would appear in the aromatic region, as would the carbons of the two phenyl rings. The aliphatic carbons of the propyl chain would resonate at higher field.

Infrared (IR) Spectroscopy provides information about the functional groups present in the molecule. Key expected absorption bands for this compound would include:

N-H stretching of the amide group, typically observed around 3300 cm⁻¹.

C-H stretching of the aromatic and aliphatic parts of the molecule, usually in the 2850-3100 cm⁻¹ region.

C=O stretching of the amide (Amide I band), which is a strong absorption expected around 1650-1680 cm⁻¹.

N-H bending of the amide (Amide II band), typically seen near 1550 cm⁻¹.

C=N and C=C stretching vibrations from the pyrazine and phenyl rings in the 1400-1600 cm⁻¹ range.

Mass Spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of the compound. For this compound, the molecular ion peak [M]⁺ would be observed, and its high-resolution mass would confirm the elemental composition. Common fragmentation patterns would likely involve cleavage of the amide bond and fragmentation of the diphenylpropyl side chain.

The following tables summarize the predicted spectroscopic data for this compound.

Predicted ¹H NMR Data

Proton Assignment Predicted Chemical Shift (δ, ppm)
Pyrazine-H 8.5 - 9.5
Phenyl-H 7.0 - 7.5
Amide N-H Variable, broad
Diphenyl-CH Multiplet

Predicted ¹³C NMR Data

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Amide C=O 160 - 170
Pyrazine-C Aromatic region
Phenyl-C Aromatic region
Diphenyl-CH Aliphatic region

Predicted IR Absorption Bands

Functional Group Predicted Wavenumber (cm⁻¹)
Amide N-H Stretch ~3300
Aromatic/Aliphatic C-H Stretch 2850 - 3100
Amide C=O Stretch (Amide I) 1650 - 1680
Amide N-H Bend (Amide II) ~1550

X-ray crystallography provides the most definitive three-dimensional structural information, including bond lengths, bond angles, and intermolecular interactions in the solid state. As of the latest literature search, a crystal structure for this compound has not been reported. However, the crystallographic features of related pyrazine-2-carboxamide derivatives and co-crystals of pyrazinamide (B1679903) have been studied, offering insights into the likely structural characteristics of the title compound.

Studies on other N-substituted pyrazine-2-carboxamides reveal that the pyrazine ring and the carboxamide group are often nearly coplanar. mdpi.comnih.gov The crystal packing is typically dominated by hydrogen bonding interactions involving the amide N-H group and the pyrazine nitrogen atoms, often forming dimers or extended chains. mdpi.comnih.gov In the case of this compound, it is expected that the amide N-H would act as a hydrogen bond donor, and the pyrazine nitrogen and the carbonyl oxygen would act as hydrogen bond acceptors.

The bulky 3,3-diphenylpropyl group would significantly influence the crystal packing. The two phenyl rings would likely adopt a conformation that minimizes steric hindrance, and π-π stacking interactions between the phenyl and/or pyrazine rings of adjacent molecules could play a role in stabilizing the crystal lattice.

Co-crystals of pyrazinamide with various carboxylic acids have been extensively studied to improve the physicochemical properties of the parent drug. nih.govresearchgate.net These studies have shown that the pyrazine nitrogen atoms and the amide group are effective sites for forming robust hydrogen-bonded synthons with co-former molecules. It is plausible that this compound could also form co-crystals with suitable guest molecules, which could be a strategy to obtain crystalline material suitable for X-ray diffraction if the parent compound is difficult to crystallize. The analysis of such co-crystals would reveal the preferred intermolecular interactions of the title compound.

Information regarding the molecular and cellular pharmacology of this compound is not available in the public domain.

Extensive searches for scientific literature and data pertaining to the specific chemical compound, this compound, have yielded no results. Consequently, an article detailing its molecular and cellular pharmacology as per the requested outline cannot be generated.

The conducted searches focused on identifying in vitro target identification and validation studies, including receptor binding assays, ligand displacement studies, and enzyme inhibition kinetics. Furthermore, efforts were made to uncover information on the molecular pathways modulated by this compound and its effects in cellular pharmacodynamic investigations, such as cell-based reporter gene assays and studies on intracellular signaling cascades.

Despite these targeted searches, no research findings, data tables, or any other form of scientific information were found for "this compound." The scientific community has not published any studies on this specific molecule that would allow for a detailed discussion of its pharmacological properties.

Research on other pyrazine-2-carboxamide derivatives does exist, with various compounds within this class having been investigated for a range of biological activities, including as TGR5 agonists, antimycobacterial agents, and herbicides. However, this information is not applicable to the specific, requested compound and falls outside the strict scope of the user's instructions. Therefore, to maintain scientific accuracy and adhere to the provided outline, no article can be produced.

Molecular and Cellular Pharmacology of N 3,3 Diphenylpropyl Pyrazine 2 Carboxamide

Cellular Pharmacodynamic Investigations

Effects on Cell Viability and Proliferation in Research Models (e.g., specific cell lines for mechanistic studies)

No research data is available regarding the effects of N-(3,3-diphenylpropyl)pyrazine-2-carboxamide on the viability and proliferation of any specific cell lines.

Analysis of Cellular Uptake and Subcellular Distribution in Research Models

There is no available information from research studies on the cellular uptake mechanisms or the subcellular distribution of this compound in any research models.

Molecular Modeling and Computational Approaches to Target Interaction

Docking Studies and Molecular Dynamics Simulations

No molecular docking or molecular dynamics simulation studies specifically investigating the interaction of this compound with any biological target have been published.

Quantitative Structure-Activity Relationship (QSAR) Analysis for this compound Analogues

There are no QSAR studies available in the scientific literature that include this compound or a series of its close analogues to establish a relationship between their chemical structure and biological activity.

Pharmacophore Modeling and Virtual Screening

No pharmacophore models have been developed based on this compound, and no virtual screening campaigns have been reported that utilize this compound as a query or have identified it as a hit.

Pre Clinical Biological Efficacy and Mechanistic Studies in in Vivo Models

Selection and Justification of Relevant Animal Models for Mechanistic Investigations

The initial step in the in vivo evaluation of a compound like N-(3,3-diphenylpropyl)pyrazine-2-carboxamide would involve the careful selection of appropriate animal models. This selection is critically dependent on the hypothesized mechanism of action and the intended therapeutic target. For instance, if the compound is predicted to have neurological or psychiatric effects, rodent models are frequently employed.

Standard models could include mice and rats, with specific strains chosen for their predictive validity for certain human conditions. For example, in the study of neurodegenerative diseases, transgenic mouse models that express human genes associated with the pathology are often the gold standard. The justification for a particular model would be based on its ability to recapitulate key aspects of the human disease pathophysiology, allowing for a meaningful investigation of the compound's biological effects. The selection process would also consider the ethical implications and follow the principles of the 3Rs (Replacement, Reduction, and Refinement) in animal research.

Efficacy Studies of this compound in Disease Models (Mechanistic Focus)

Once suitable animal models are established, efficacy studies would be designed to assess the therapeutic potential of this compound. These studies would be focused not only on whether the compound works but also on how it works, integrating behavioral, physiological, histopathological, and molecular endpoints.

Behavioral and Physiological Endpoints in Animal Models

The assessment of behavioral and physiological outcomes is fundamental to understanding the in vivo effects of a test compound. The specific endpoints measured would be directly related to the disease model being used. For example, in a model of anxiety, behavioral tests such as the elevated plus maze or open field test would be utilized to measure anxiety-like behaviors. Physiological parameters such as heart rate, blood pressure, and body temperature might also be monitored to assess the compound's systemic effects.

A hypothetical data table for a study in a preclinical anxiety model might look like this:

Treatment GroupTime Spent in Open Arms (seconds)Total Distance Traveled (meters)
Vehicle Control25.3 ± 4.135.2 ± 3.8
Compound X (low dose)45.8 ± 5.234.9 ± 4.1
Compound X (high dose)62.1 ± 6.535.5 ± 3.9
Positive Control58.9 ± 5.928.7 ± 3.2

Data are hypothetical and for illustrative purposes only.

Histopathological and Molecular Biomarker Analysis

Following behavioral and physiological assessments, tissues would be collected for histopathological and molecular analysis. Histopathology would involve the microscopic examination of tissues to identify any structural changes induced by the disease and potentially ameliorated by the compound. Molecular biomarker analysis would quantify changes in the levels of specific proteins, genes, or other molecules that are known to be involved in the disease process. This could involve techniques such as immunohistochemistry, Western blotting, and quantitative PCR.

Investigation of Pharmacodynamic Biomarkers in Pre-clinical Models

Pharmacodynamic (PD) biomarkers are crucial for establishing a link between the concentration of a drug at its site of action and the resulting biological effect. In preclinical models, the investigation of PD biomarkers for a compound like this compound would aim to identify molecular or physiological changes that are directly related to the compound's mechanism of action. For example, if the compound is hypothesized to be a receptor antagonist, a PD biomarker could be the occupancy of that receptor in the brain, which can be measured using techniques like positron emission tomography (PET) or by ex vivo binding assays.

Mechanisms of Action Elucidation from In Vivo Studies

The culmination of the in vivo studies would be the elucidation of the compound's mechanism of action. This would involve integrating all the data collected from the various models and experiments. By correlating the behavioral and physiological effects with the observed changes in histopathology and molecular biomarkers, a comprehensive picture of how this compound exerts its effects in a living organism can be formulated. This mechanistic understanding is critical for the further development of the compound as a potential therapeutic agent.

Absorption, Distribution, Metabolism, and Excretion Adme Research in Pre Clinical Contexts

In Vitro Metabolic Stability Studies (e.g., Microsomal Stability, Hepatocyte Incubation)

In vitro metabolic stability assays are fundamental in early drug discovery to predict the metabolic clearance of a compound in the body. These studies typically involve incubating the compound with liver microsomes or hepatocytes, which contain key drug-metabolizing enzymes.

For N-(3,3-diphenylpropyl)pyrazine-2-carboxamide, such studies would quantify the rate of its degradation over time. The results are often expressed as the half-life (t½) and intrinsic clearance (CLint) of the compound. This data helps in predicting the hepatic clearance and potential for drug-drug interactions.

Table 1: Representative Data Table for In Vitro Metabolic Stability of this compound

Preclinical SpeciesTest SystemHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
RatLiver MicrosomesData not availableData not available
MouseLiver MicrosomesData not availableData not available
DogLiver MicrosomesData not availableData not available
MonkeyLiver MicrosomesData not availableData not available
HumanLiver MicrosomesData not availableData not available
RatHepatocytesData not availableData not available
HumanHepatocytesData not availableData not available

Note: This table is illustrative. Specific data for this compound is not currently available.

Identification and Characterization of Metabolites of this compound

Following incubation in in vitro systems, analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) are employed to identify and characterize the metabolites of the parent compound. This is crucial for understanding the biotransformation pathways and identifying any potentially active or toxic metabolites.

The primary enzymes responsible for the metabolism of xenobiotics are the cytochrome P450 (CYP) superfamily. Studies using specific CYP inhibitors or recombinant human CYP enzymes would be necessary to determine which isoforms are responsible for the metabolism of this compound. Other potential pathways could involve enzymes such as flavin-containing monooxygenases (FMOs) or UDP-glucuronosyltransferases (UGTs).

Permeability and Transport Studies Across Biological Barriers (in vitro models, e.g., Caco-2)

The Caco-2 cell monolayer assay is a widely used in vitro model to predict the intestinal permeability of orally administered drugs. researchgate.netnih.govnih.gov These cells, derived from human colorectal adenocarcinoma, differentiate into a monolayer of polarized enterocytes that mimic the intestinal barrier. nih.gov

For this compound, this assay would determine its apparent permeability coefficient (Papp), which helps classify its potential for oral absorption. The assay can also identify if the compound is a substrate for efflux transporters like P-glycoprotein (P-gp), which can limit drug absorption.

Table 2: Representative Data Table for Caco-2 Permeability of this compound

DirectionApparent Permeability (Papp, 10⁻⁶ cm/s)Efflux Ratio (Papp B-A / Papp A-B)
Apical to Basolateral (A-B)Data not availableData not available
Basolateral to Apical (B-A)Data not available

Note: This table is illustrative. Specific data for this compound is not currently available.

Protein Binding Research in Pre-clinical Species

The extent to which a drug binds to plasma proteins, primarily albumin, is a critical pharmacokinetic parameter. Only the unbound fraction of a drug is generally available to exert its pharmacological effect and to be metabolized and excreted. Equilibrium dialysis or ultrafiltration are common methods to determine the percentage of plasma protein binding. This would be assessed in the plasma of various preclinical species and humans to understand inter-species differences.

Table 3: Representative Data Table for Plasma Protein Binding of this compound

Preclinical SpeciesPercentage Bound (%)
RatData not available
MouseData not available
DogData not available
MonkeyData not available
HumanData not available

Note: This table is illustrative. Specific data for this compound is not currently available.

Pharmacokinetic Profiling in Pre-clinical Animal Models

In vivo studies in animal models such as rats, mice, dogs, or monkeys are essential to understand the complete pharmacokinetic profile of a compound. Following administration (typically intravenous and oral), blood samples are collected over time to determine key parameters.

These parameters include clearance (CL), volume of distribution (Vd), half-life (t½), and oral bioavailability (F%). This information is vital for predicting the human pharmacokinetic profile and for designing first-in-human studies.

Table 4: Representative Pharmacokinetic Parameters of this compound in Preclinical Species

SpeciesRouteCL (mL/min/kg)Vd (L/kg)t½ (h)F (%)
RatIVData not availableData not availableData not availableData not available
PO
MouseIVData not availableData not availableData not availableData not available
PO
DogIVData not availableData not availableData not availableData not available
PO

Note: This table is illustrative. Specific data for this compound is not currently available.

To perform pharmacokinetic studies, a sensitive and specific bioanalytical method for the quantification of this compound in biological matrices such as plasma, urine, and feces is required. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most common technique for this purpose due to its high sensitivity and selectivity. The development and validation of such a method would be the first step in any in vivo pharmacokinetic assessment.

An in-depth review of publicly available scientific literature and databases reveals a significant gap in the understanding of the pharmacokinetic profile of the chemical compound this compound across different preclinical species. Despite a comprehensive search for data pertaining to its Absorption, Distribution, Metabolism, and Excretion (ADME) in various animal models, no specific studies detailing these parameters could be identified.

The current body of scientific research on pyrazine-2-carboxamide derivatives is extensive, with numerous studies investigating their potential as therapeutic agents targeting a range of biological pathways. These investigations often include the synthesis of novel analogues and their evaluation for activities such as inhibition of enzymes like Fatty Acid Amide Hydrolase (FAAH), Anaplastic Lymphoma Kinase (ALK), and Fibroblast Growth Factor Receptors (FGFR). However, these studies primarily focus on the synthesis, structure-activity relationships, and in vitro biological effects of these compounds.

While preclinical ADME and pharmacokinetic studies are a critical component of the drug discovery and development process, it appears that for this compound specifically, this information has not been published in the accessible scientific domain. Consequently, a detailed analysis and comparison of its pharmacokinetic parameters (such as Cmax, Tmax, AUC, half-life, and bioavailability) across different preclinical species cannot be provided at this time. The absence of such data precludes the creation of a comparative data table as requested.

Further research and publication in the field of preclinical pharmacokinetics are required to elucidate the ADME properties of this compound and to enable a comparative understanding of its behavior in different biological systems.

Structure Activity Relationships Sar and Lead Optimization Strategies for N 3,3 Diphenylpropyl Pyrazine 2 Carboxamide Derivatives

Design and Synthesis of N-(3,3-diphenylpropyl)pyrazine-2-carboxamide Analogues

No literature was found detailing the specific design rationale or synthetic routes for creating analogues of this compound.

Evaluation of Analogues for Modified Biological Activity and Selectivity

There are no published biological data or screening results for this specific series of compounds.

Elucidation of Key Structural Features for Desired Pharmacological Profiles

Without biological data for a series of analogues, it is impossible to determine the key structural features of the N-(3,3-diphenylpropyl) moiety and the pyrazine-2-carboxamide core that are critical for any specific pharmacological activity.

Computational Chemistry Approaches in SAR Development

No computational models, docking studies, or QSAR analyses have been published for this compound derivatives.

Advanced Research Topics and Future Directions for N 3,3 Diphenylpropyl Pyrazine 2 Carboxamide

Exploration of Novel Therapeutic Indications Based on Mechanistic Insights

The pyrazine-2-carboxamide scaffold is a cornerstone in the development of various therapeutic agents, exhibiting a wide range of pharmacological activities including anticancer, antibacterial, and anti-inflammatory properties. Future research into N-(3,3-diphenylpropyl)pyrazine-2-carboxamide would logically explore these established areas, guided by mechanistic insights from analogous compounds.

A significant area of investigation for pyrazine (B50134) derivatives is oncology. For instance, certain 3-amino-pyrazine-2-carboxamide derivatives have been identified as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs), which are crucial oncogenic drivers in various cancers. Research has shown that these compounds can block FGFR activation and downstream signaling pathways, leading to potent antitumor activity in cancer cell lines with FGFR abnormalities. Molecular docking studies have helped to elucidate the binding modes of these inhibitors within the FGFR2 active site. This suggests a potential avenue for investigating this compound as an FGFR inhibitor or as a modulator of other kinase pathways implicated in cancer.

In the realm of infectious diseases, pyrazinamide (B1679903), a simple derivative, is a frontline drug for tuberculosis treatment. More complex derivatives have been synthesized and evaluated for their activity against Mycobacterium tuberculosis, with some showing efficacy equivalent to or better than pyrazinamide. Additionally, other derivatives have been synthesized to combat extensively drug-resistant Salmonella Typhi by targeting essential bacterial enzymes like DNA gyrase. The unique N-(3,3-diphenylpropyl) substituent could confer novel or enhanced antimicrobial properties, warranting investigation against a panel of clinically relevant and drug-resistant pathogens.

The table below summarizes potential therapeutic targets for pyrazine-2-carboxamide derivatives, which could be relevant for future studies on this compound.

Potential Therapeutic Target Therapeutic Area Example from Related Compounds
Fibroblast Growth Factor Receptors (FGFRs)Oncology3-amino-pyrazine-2-carboxamide derivatives inhibit FGFR1-4, blocking downstream signaling in cancer cells.
Enoyl-ACP reductase (InhA)Infectious Disease (Tuberculosis)Molecular docking studies suggest InhA as a possible target for 3-benzylaminopyrazine-2-carboxamides.
DNA GyraseInfectious Disease (Bacterial)Pyrazine carboxamide derivatives have been designed as inhibitors of DNA gyrase to combat XDR S. Typhi.
Alkaline PhosphataseMultipleCertain pyrazine carboxamides have shown potent inhibitory activity against alkaline phosphatase.

Development of Advanced In Vitro and In Vivo Models for Further Research

To thoroughly investigate the therapeutic potential of this compound, the development and use of sophisticated research models are essential.

In Vitro Models: For anticancer research, a panel of human cancer cell lines with well-characterized genetic backgrounds, particularly those with known kinase pathway alterations (such as FGFR abnormalities), would be invaluable. Beyond standard 2D cell cultures, three-dimensional (3D) models like spheroids or organoids can offer more physiologically relevant insights into tumor microenvironments and drug response. For antimicrobial testing, whole-cell assays against pathogenic strains, including resistant variants like Mycobacterium tuberculosis H37Rv, are fundamental. Furthermore, plant-based in vitro systems, such as callus and suspension cultures, have been used to evaluate the effects of pyrazine derivatives as "elicitors" that stimulate the production of valuable secondary metabolites. This non-therapeutic application could also be an interesting research avenue.

In Vivo Models: Should in vitro anticancer activity be established, rodent xenograft models, where human cancer cell lines are implanted into immunocompromised mice, would be the next logical step. These models allow for the evaluation of a compound's antitumor efficacy in a living system. For infectious disease research, established animal models of infection (e.g., murine models of tuberculosis) are critical for assessing a compound's pharmacokinetic properties and its ability to clear pathogens in vivo.

Model Type Specific Example Research Application
In VitroHuman cancer cell lines with FGFR abnormalitiesScreening for anticancer activity and mechanism of action.
In VitroMycobacterium tuberculosis H37Rv whole-cell assayEvaluating antitubercular activity.
In VitroPlant callus/suspension cultures (Silybum marianum)Assessing elicitor activity for secondary metabolite production.
In VivoRodent xenograft modelsTesting antitumor efficacy.
In VivoMurine models of infectionEvaluating antimicrobial efficacy and pharmacokinetics.

Integration with Systems Biology and Omics Approaches

To gain a holistic understanding of the biological effects of this compound, integrating systems biology and multi-omics approaches is crucial. These technologies can elucidate the compound's mechanism of action, identify biomarkers of response, and predict potential toxicities.

Transcriptomics (RNA-seq): Can reveal global changes in gene expression in cells or tissues upon treatment with the compound. This can help identify the cellular pathways that are perturbed, offering clues to the mechanism of action.

Proteomics: Provides a snapshot of the protein landscape, identifying which proteins are up- or down-regulated and which protein-protein interactions are affected by the compound.

Metabolomics: Aims to capture the end products of cellular processes by analyzing small molecules. This can provide a functional readout of the physiological state of a cell and identify metabolic pathways targeted by the compound.

Integrative Multi-Omics: The true power lies in integrating these datasets. For example, combining transcriptomic and metabolomic data can link changes in gene expression to functional alterations in metabolic pathways, providing a comprehensive view of the drug's impact. This approach can help build predictive models for drug efficacy and toxicity.

Challenges and Opportunities in the Academic Research of Pyrazine-2-carboxamide Derivatives

The academic pursuit of novel pyrazine-2-carboxamide derivatives is filled with both hurdles and promising opportunities.

Challenges:

Solubility: Poor aqueous solubility is a common issue for many organic compounds, including some pyrazine derivatives. This can hamper biological testing and complicate formulation development for potential therapeutic use. Research into alternative solvents and novel formulation strategies is needed to overcome this challenge.

Synthesis: The synthesis of diverse libraries of pyrazine-2-carboxamide derivatives for structure-activity relationship (SAR) studies can be complex and time-consuming, requiring multi-step procedures.

Target Deconvolution: Identifying the specific molecular target(s) of a bioactive compound can be a significant challenge, often requiring sophisticated biochemical and genetic approaches.

Opportunities:

Versatile Scaffold: The pyrazine ring is a highly versatile chemical scaffold that is amenable to a wide range of chemical modifications. This allows for the fine-tuning of pharmacological properties to enhance potency, selectivity, and drug-like characteristics.

Addressing Unmet Needs: There is a constant need for new drugs to treat complex diseases like cancer and to combat the growing threat of antimicrobial resistance. Pyrazine-2-carboxamide derivatives represent a promising pool of compounds to address these challenges.

Novel Mechanisms: The chemical diversity of this compound class offers the opportunity to discover agents with entirely new mechanisms of action, which could be effective against diseases that have become resistant to existing therapies.

Unanswered Questions and Hypotheses for Future Investigation

The field of this compound research is poised for discovery, with numerous fundamental questions and intriguing hypotheses waiting to be explored.

Unanswered Questions:

What is the full spectrum of biological targets for this compound?

Could this compound have utility in therapeutic areas not yet explored for pyrazine derivatives, such as neurodegenerative or cardiovascular diseases?

Can this compound overcome known drug resistance mechanisms in cancer or infectious pathogens?

Hypotheses for Future Investigation:

Hypothesis 1: The N-(3,3-diphenylpropyl) moiety may facilitate unique interactions with protein targets, potentially by binding to deep hydrophobic pockets, leading to high potency and selectivity for a novel class of targets.

Hypothesis 2: this compound may function as a multi-target agent, simultaneously modulating several key signaling pathways. This polypharmacology could be advantageous for treating complex, multifactorial diseases like cancer.

Hypothesis 3: The compound could act as an inhibitor of protein-protein interactions, a challenging class of targets for which the bulky diphenylpropyl group might be particularly well-suited.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing pyrazine-2-carboxamide derivatives like N-(3,3-diphenylpropyl)pyrazine-2-carboxamide?

  • Methodological Answer : A common approach involves coupling pyrazine-2-carboxylic acid derivatives with amines. For example:

Activate the pyrazine-2-carboxylic acid using coupling agents like EDCI/HOBt in anhydrous dichloromethane.

React with 3,3-diphenylpropylamine under nitrogen, maintaining temperatures between 0–25°C for 12–24 hours.

Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .

  • Key Considerations : Solvent choice (e.g., DCM vs. THF) impacts reaction efficiency. Catalysts like triethylamine may enhance yields .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to verify substitution patterns (e.g., diphenylpropyl group integration at δ 7.2–7.4 ppm for aromatic protons) .
  • High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) using a C18 column with acetonitrile/water mobile phase .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., expected [M+H]+^+ for C21_{21}H20_{20}N4_4O: 368.1634) .

Q. How can researchers design initial biological screening assays for this compound?

  • Methodological Answer :

  • In vitro Antimycobacterial Assays : Follow protocols similar to N-(nitrophenyl)pyrazine-2-carboxamide analogs. Use Mycobacterium tuberculosis H37Rv strains and measure MIC values (e.g., ≥32 µg/mL for activity) .
  • Cytotoxicity Testing : Employ MTT assays on mammalian cell lines (e.g., HEK-293) to establish selectivity indices .

Advanced Research Questions

Q. What strategies optimize reaction yields and regioselectivity in synthesizing this compound?

  • Methodological Answer :

  • Reagent Purity : Use high-grade pyrazine-2-carboxylic acid (≥98%) to minimize side reactions .
  • Temperature Control : Lower temperatures (0–5°C) reduce esterification byproducts during coupling .
  • Microwave-Assisted Synthesis : Reduces reaction time from 24 hours to 2–4 hours while maintaining yields >80% .

Q. How should researchers resolve contradictions between computational predictions and experimental biological activity data?

  • Methodological Answer :

  • In silico-In vitro Discrepancies : For example, if molecular docking predicts CmaA2 enzyme inhibition (PDB: 3HEM) but in vitro assays show no activity:

Re-validate docking parameters (e.g., binding site flexibility, solvation effects).

Test compound stability under assay conditions (e.g., pH 7.4 buffer degradation).

Explore off-target effects via proteome-wide affinity profiling .

Q. What computational methods are effective for predicting the pharmacokinetic properties of this compound?

  • Methodological Answer :

  • ADMET Prediction : Use SwissADME or ADMETLab 2.0 to assess:
  • Lipophilicity (LogP ≈ 3.5, ideal for blood-brain barrier penetration).
  • CYP450 Inhibition (e.g., CYP3A4 binding affinity via AutoDock Vina).
  • MD Simulations : Run 100-ns trajectories to evaluate target binding stability (e.g., RMSD < 2.0 Å for stable complexes) .

Q. How can structure-activity relationship (SAR) studies guide the modification of this compound for enhanced efficacy?

  • Methodological Answer :

  • Substituent Effects :
  • Diphenylpropyl Group : Replace with fluorinated analogs (e.g., 3,3-bis(4-fluorophenyl)propyl) to enhance metabolic stability.
  • Pyrazine Core : Introduce electron-withdrawing groups (e.g., nitro at position 5) to modulate electronic density and receptor affinity .
  • Bioisosteric Replacement : Substitute the carboxamide with sulfonamide to improve solubility without losing potency .

Q. What are the challenges in synthesizing metal complexes with pyrazine-2-carboxamide ligands, and how can they be addressed?

  • Methodological Answer :

  • Ligand Design : Use N-(benzo[d]thiazol-2-yl)pyrazine-2-carboxamide (HL1) as a model. Coordinate with Ru(II) precursors (e.g., [RuCl(CO)H(PPh3_3)3_3] in ethanol at 60°C) to form air-stable complexes .
  • Characterization Hurdles : X-ray crystallography may fail due to poor crystal growth. Alternative approaches:
  • EPR Spectroscopy : Confirm oxidation states (e.g., Mn(II) vs. Mn(III)).
  • Cyclic Voltammetry : Identify redox-active sites .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3,3-diphenylpropyl)pyrazine-2-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(3,3-diphenylpropyl)pyrazine-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.